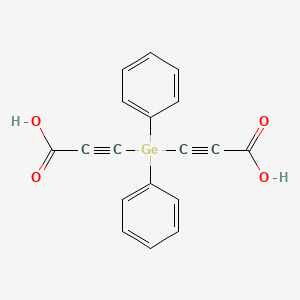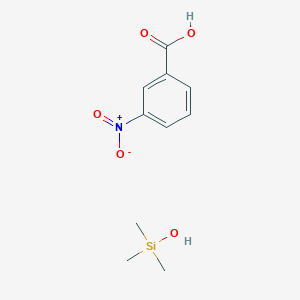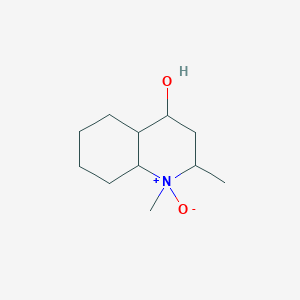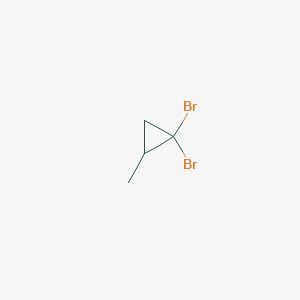
1,1-Dibromo-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-methylcyclopropane is an organic compound with the molecular formula C4H6Br2. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two bromine atoms attached to the same carbon atom in a three-membered cyclopropane ring, along with a methyl group attached to the second carbon atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-methylcyclopropane can be synthesized through the dibromocyclopropanation of alkenes. This reaction involves the use of bromoform (CHBr3) and a strong base such as sodium hydroxide (NaOH) under phase-transfer conditions. The reaction typically requires vigorous stirring and can be conducted in a microreactor to enhance efficiency and yield .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of flow chemistry techniques. These methods allow for continuous production and better control over reaction conditions, leading to higher yields and improved safety .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibromo-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.
Ring-Opening Reactions: Under thermal conditions, the cyclopropane ring can open, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Ring-Opening Reactions: High temperatures or specific catalysts can facilitate these reactions.
Major Products Formed:
Substitution Reactions: Various substituted cyclopropanes or alkenes.
Elimination Reactions: Alkenes such as 2-bromo-3-methylbuta-1,3-diene.
Ring-Opening Reactions: Linear or branched alkenes.
Applications De Recherche Scientifique
1,1-Dibromo-2-methylcyclopropane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-2-methylcyclopropane involves its reactivity with various nucleophiles and bases. The presence of two bromine atoms makes it highly reactive towards substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1,2-Dibromocyclopropane: Similar in structure but with bromine atoms on adjacent carbon atoms.
1,1-Dichloro-2-methylcyclopropane: Similar structure with chlorine atoms instead of bromine.
1,1-Dibromo-2,2-dimethylcyclopropane: Similar structure with an additional methyl group on the second carbon atom.
Uniqueness: 1,1-Dibromo-2-methylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .
Propriétés
IUPAC Name |
1,1-dibromo-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-3-2-4(3,5)6/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEHJZRXHQOBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502986 |
Source


|
| Record name | 1,1-Dibromo-2-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63211-76-7 |
Source


|
| Record name | 1,1-Dibromo-2-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
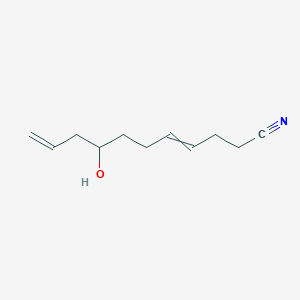
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
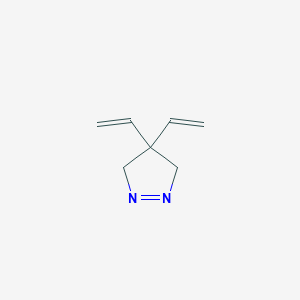
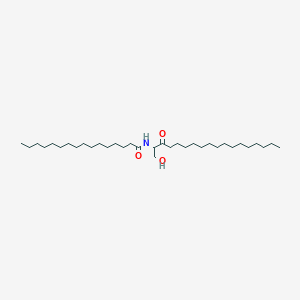
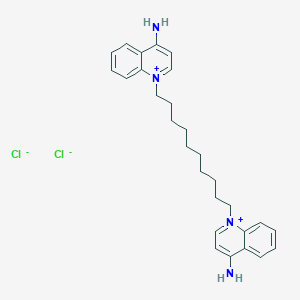
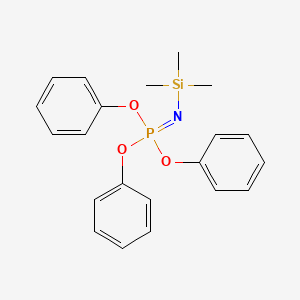
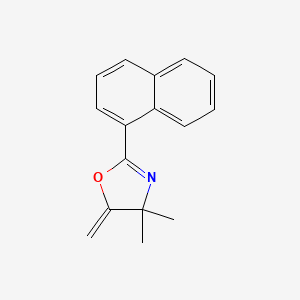
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
